molecular formula C23H20ClN4NaO3S2 B13776754 2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt CAS No. 70693-60-6

2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt

Cat. No.: B13776754
CAS No.: 70693-60-6
M. Wt: 523.0 g/mol
InChI Key: ANGVLEAZYHROFT-UHFFFAOYSA-M
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Description

Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate is a complex organic compound with a molecular formula of C23H20ClN4O3S2.Na and a molecular weight of 523.003 . This compound is known for its unique structural features, which include an azo group, a benzothiazole ring, and a sulfonate group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves multiple steps, typically starting with the preparation of the azo compound. The synthetic route generally includes the following steps:

Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: The compound is used in biological assays and staining techniques due to its azo dye properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves its interaction with molecular targets through its azo and benzothiazole groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological assays or therapeutic research .

Comparison with Similar Compounds

Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate can be compared with other similar compounds, such as:

The uniqueness of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

CAS No.

70693-60-6

Molecular Formula

C23H20ClN4NaO3S2

Molecular Weight

523.0 g/mol

IUPAC Name

sodium;2-[[4-[(2-chlorophenyl)methyl-ethylamino]-2-methylphenyl]diazenyl]-1,3-benzothiazole-6-sulfonate

InChI

InChI=1S/C23H21ClN4O3S2.Na/c1-3-28(14-16-6-4-5-7-19(16)24)17-8-10-20(15(2)12-17)26-27-23-25-21-11-9-18(33(29,30)31)13-22(21)32-23;/h4-13H,3,14H2,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

ANGVLEAZYHROFT-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C2=CC(=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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